2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
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Overview
Description
2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and the chlorophenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-chlorobenzohydrazide with 2-carboxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the chlorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
- 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- 2-(5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
Uniqueness
2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher potency and selectivity in certain biological assays compared to its analogs, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-18-14(21-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLVQQAXSYLCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628244 |
Source
|
Record name | 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56894-52-1 |
Source
|
Record name | 2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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